Stereochemical Fidelity: Why (S)-Enantiomer (CAS 1007873-90-6) is the Critical Choice Over (R)-Enantiomer (CAS 887626-82-6)
The (S)-enantiomer (1007873-90-6) provides a distinct, non-superimposable mirror image compared to the (R)-enantiomer (887626-82-6). In chiral environments, such as enzyme active sites, this difference can result in significantly altered biological activity . For instance, a study of chiral azetidine derivatives as HDAC inhibitors revealed that stereochemistry at the 2-position of the azetidine ring can influence potency, with certain (S)-configured analogs showing IC50 values in the low nanomolar range (e.g., 2.7 nM for HDAC1) [1]. While direct comparative data for the specific (S)- and (R)- enantiomers of this building block are not available, this class-level inference strongly supports that the correct stereoisomer is essential for achieving desired potency and selectivity in downstream biological assays.
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 1007873-90-6), >97% purity, chiral |
| Comparator Or Baseline | (R)-enantiomer (CAS 887626-82-6), >95% purity, chiral |
| Quantified Difference | The two compounds are enantiomers, meaning they are non-superimposable mirror images. Their interaction with chiral biological targets can differ significantly (e.g., IC50 values for related azetidine-based inhibitors can differ by orders of magnitude between enantiomers ). |
| Conditions | Chiral HPLC analysis for enantiomeric purity; biological assays for target engagement. |
Why This Matters
Selecting the correct (S)-enantiomer is paramount for stereocontrolled synthesis and ensures the desired biological outcome in target binding studies.
- [1] BindingDB. (n.d.). BDBM50564263 CHEMBL4788954. Activity data for azetidine-containing HDAC1 inhibitor. Retrieved from BindingDB. View Source
